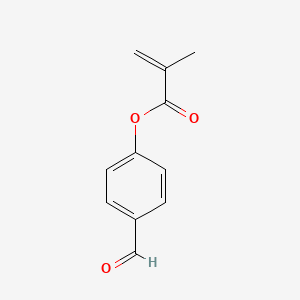

p-Formylphenyl methacrylate

Descripción general

Descripción

p-Formylphenyl methacrylate: is an organic compound with the molecular formula C11H10O3 4-formylphenyl methacrylate . This compound is a derivative of methacrylic acid and contains a formyl group attached to the para position of the phenyl ring. It is primarily used in the synthesis of polymers and copolymers due to its reactive methacrylate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p-Formylphenyl methacrylate typically involves the esterification of 4-hydroxybenzaldehyde with methacrylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

-

Reactants:

- 4-hydroxybenzaldehyde

- Methacrylic acid chloride

- Triethylamine

- Acetonitrile (solvent)

-

Reaction Conditions:

- The reaction mixture is cooled to 0°C using an ice-methanol bath.

- Methacrylic acid chloride is added dropwise to the solution of 4-hydroxybenzaldehyde and triethylamine in acetonitrile.

- The reaction is allowed to proceed for 2 hours.

- The product is extracted using water and ethyl acetate, followed by purification through silica gel column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include distillation and recrystallization to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: p-Formylphenyl methacrylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methacrylate group can participate in polymerization reactions to form homopolymers or copolymers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane.

Major Products:

Oxidation: 4-carboxyphenyl methacrylate.

Reduction: 4-hydroxymethylphenyl methacrylate.

Polymerization: Poly(this compound) and copolymers with other methacrylates.

Aplicaciones Científicas De Investigación

Polymer Science

PFPM is primarily utilized in the synthesis of various polymeric materials due to its reactive methacrylate group.

- Copolymers : PFPM can be copolymerized with other monomers to create materials with enhanced properties. For instance, copolymers of PFPM with glycidyl methacrylate are noted for their increased hardness and tensile strength, making them suitable for applications in pressure-sensitive adhesives and photo imaging materials .

- Functional Polymers : The incorporation of PFPM into polymer matrices can impart specific functionalities, such as improved thermal stability and chemical resistance. These properties are crucial for applications in coatings and sealants where durability is essential.

Analytical Chemistry

PFPM has been employed as a reagent in analytical techniques:

- Chromatography : It has been used in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. The compound's unique structure allows it to interact selectively with different analytes, enhancing separation efficiency .

- Detection Methods : PFPM derivatives have been utilized in colorimetric detection methods for environmental monitoring, such as detecting cyanide in water samples. This application underscores its role in developing sensitive analytical tools for environmental safety .

Biomedical Applications

The biocompatibility of PFPM-derived polymers makes them suitable for biomedical applications:

- Drug Delivery Systems : Polymers based on PFPM can be engineered to create drug delivery systems that respond to specific stimuli, allowing for controlled release of therapeutic agents.

- Tissue Engineering : The mechanical properties of PFPM-based materials can be tailored to mimic natural tissues, making them potential candidates for scaffolds in tissue engineering applications.

Material Engineering

PFPM contributes to the development of advanced materials:

- Optical Materials : Due to its transparency and ability to form high-quality films, PFPM is used in optical applications such as lenses and light guides. Its copolymers exhibit excellent optical clarity and impact resistance, making them suitable for use in safety glasses and automotive lighting .

- Coatings : PFPM-based polymers are also used as coatings that provide protective barriers against environmental factors. Their chemical resistance makes them ideal for use in harsh conditions, such as marine environments or industrial settings.

Case Study 1: Photopolymerization

A study demonstrated the use of PFPM in photopolymerization processes where light is used to initiate polymerization. The resulting polymers exhibited enhanced mechanical properties and were tested for their application in 3D printing technologies .

Case Study 2: Environmental Monitoring

Research highlighted the development of a colorimetric sensor utilizing PFPM derivatives for the detection of cyanide ions in aqueous solutions. This sensor showed high sensitivity and selectivity, proving effective for environmental monitoring applications .

Mecanismo De Acción

Comparación Con Compuestos Similares

Methyl methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA), known for its transparency and impact resistance.

Ethyl methacrylate: Similar to methyl methacrylate but with slightly different physical properties due to the ethyl group.

Butyl methacrylate: Used in the production of flexible and durable polymers.

Uniqueness of p-Formylphenyl methacrylate:

Actividad Biológica

p-Formylphenyl methacrylate (PFM) is a methacrylate derivative that has gained attention in various fields, particularly in polymer chemistry and biomedical applications. Its unique functional groups allow for the synthesis of polymers with tailored properties, making it a subject of interest in studies related to biological activity, including antimicrobial properties and drug delivery systems.

This compound has the molecular formula and features an aldehyde group attached to a phenyl ring, which is further linked to a methacrylate moiety. This structure enables PFM to participate in various chemical reactions, particularly polymerization processes.

Synthesis and Polymerization

PFM can be synthesized through the acylation of 4-hydroxybenzaldehyde with methacryloyl chloride. This synthesis pathway allows for the creation of poly(4-formylphenyl methacrylate) (P4FPM) through radical polymerization techniques. The resulting polymers can be functionalized further to enhance their biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of polymers derived from PFM. For instance, research indicates that poly(4-formylphenyl methacrylate) exhibits significant antibacterial activity against various microbial strains. The incorporation of metal ions, such as copper and nickel, into PFM-based polymers has been shown to enhance their antimicrobial efficacy. These metal complexes demonstrate potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

| Polymer Type | Microbial Strain | Inhibition Zone (mm) | Comments |

|---|---|---|---|

| Poly(4-FPM) | E. coli | 15 | Effective against Gram-negative |

| Poly(4-FPM-Cu) | S. aureus | 18 | Enhanced by copper complex |

| Poly(4-FPM-Ni) | C. albicans | 20 | Effective antifungal activity |

Drug Delivery Applications

PFM-based polymers have also been explored for drug delivery systems due to their ability to form hydrogels that can encapsulate therapeutic agents. The aldehyde groups can react with amines to form imine bonds, allowing for controlled release mechanisms. Studies have shown that these hydrogels can respond to pH changes, making them suitable for targeted drug delivery applications .

Case Studies

-

Antibacterial Activity Assessment

A study evaluated the antibacterial activity of PFM-derived polymers against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the polymer's effectiveness increased significantly when modified with metal ions, achieving inhibition zones of up to 20 mm against tested strains . -

Drug Release Kinetics

Another investigation focused on the drug release kinetics of a PFM-based hydrogel loaded with an antibiotic. The hydrogel demonstrated a controlled release profile, with approximately 70% of the drug released over 48 hours under physiological conditions, indicating its potential for sustained therapeutic effects . -

Functionalization for Enhanced Activity

Research highlighted the functionalization of PFM with quaternary ammonium compounds to improve its antimicrobial properties. This modification led to a substantial increase in antimicrobial activity, showcasing the versatility of PFM in developing advanced materials for biomedical applications .

Propiedades

IUPAC Name |

(4-formylphenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-8(2)11(13)14-10-5-3-9(7-12)4-6-10/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKFKDJHUNQQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189760 | |

| Record name | p-Formylphenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36195-33-2 | |

| Record name | 4-Formylphenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36195-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Formylphenyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036195332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Formylphenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-formylphenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FORMYLPHENYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98MGL3QL2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.